4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVKSVXKZGTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, this method involves coupling 4-bromopyridine with 1-methyl-1H-imidazol-5-ylboronic acid.
Procedure :
- Reagents : 4-Bromopyridine (1.0 equiv), 1-methyl-1H-imidazol-5-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
- Conditions : Reflux in toluene/water (3:1) at 110°C for 12 hours.
- Workup : The crude product is treated with HCl gas in ethanol to form the dihydrochloride salt.
- Yield : 68–72%.
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Requires rigorous anhydrous conditions and palladium removal during purification.
Reductive Cyclization of Nitroimidazole Precursors
Zinc/HCl-Mediated Reduction
This method leverages nitro-to-amine reduction followed by cyclization.
Procedure :
- Step 1 : 4-Nitro-1H-imidazole-5-carbaldehyde is condensed with pyridine-4-amine in ethanol at 80°C for 6 hours.
- Step 2 : The intermediate is reduced using Zn dust (3.0 equiv) in HCl-saturated ethanol, yielding the imidazo-pyridine core.
- Salt Formation : The free base is treated with concentrated HCl in methanol.
- Yield : 65–70%.
Key Insight : The use of Zn/HCl avoids expensive catalysts, aligning with green chemistry principles.
Multi-Component Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
This one-pot method assembles the imidazo[1,2-a]pyridine scaffold efficiently.
Procedure :
- Reagents : 4-Aminopyridine (1.0 equiv), 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv), isocyanide (1.0 equiv).
- Catalyst : Sc(OTf)₃ (10 mol%) in dichloroethane at 60°C for 8 hours.
- Salt Formation : Post-reaction HCl treatment precipitates the dihydrochloride.
- Yield : 75–80%.
Advantages : Atom economy and scalability for industrial production.
Acid-Mediated Heterocyclization
Polyphosphoric Acid (PPA) Cyclization
PPA facilitates dehydrative cyclization of keto-amine intermediates.
Procedure :
- Intermediate Synthesis : 4-(1-Methyl-1H-imidazol-5-yl)-3-oxo-3-pyridinpropanoic acid is prepared via condensation.
- Cyclization : Heated in PPA at 160°C for 4 hours.
- Workup : Neutralization with NaOH, followed by HCl salt formation.
- Yield : 60–65%.
Note : Excess PPA requires careful quenching to avoid exothermic reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–72 | 12 | Moderate | High |
| Zn/HCl Reductive Cyclization | 65–70 | 8 | High | Medium |
| Groebke MCR | 75–80 | 8 | High | High |
| PPA Cyclization | 60–65 | 4 | Low | Low |
Table 1 : Method comparison based on efficiency and practicality.
Industrial-Scale Considerations
Scientific Research Applications
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Positional Isomers
The positional isomer 3-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride differs only in the substitution site of the imidazole group (3-position vs. 4-position on pyridine). Key differences include:
- Hydrogen Bonding : Positional changes alter hydrogen-bonding capabilities, impacting interactions in biological systems or crystallization processes.
Note: Discrepancies in reported vs.
Comparison with Piperidine and Pyrrolidine Analogs
Piperidine and pyrrolidine analogs replace the pyridine ring with saturated nitrogen-containing rings, significantly altering physicochemical and biological properties:
4-(1-Methyl-1H-imidazol-5-yl)piperidine Dihydrochloride
- Structure : A six-membered saturated piperidine ring.
- Basicity : Increased basicity due to the saturated ring, enhancing protonation and solubility in acidic environments .
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)-3-pyrrolidinecarboxylic Acid Dihydrochloride
- Structure : Five-membered pyrrolidine ring with a carboxylic acid group.
- Functionality : The carboxylic acid introduces hydrogen-bonding and ionic interactions, broadening pharmacological applicability (e.g., enzyme inhibition) .
Physicochemical Properties and Salt Stability
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, levocetirizine dihydrochloride (MW 461.81) demonstrates enhanced solubility for antihistaminic activity .
- Stability : The dihydrochloride form improves stability under acidic conditions, critical for oral formulations.
- Molecular Weight : Lower molecular weights (e.g., ~232 for the target compound) may enhance bioavailability compared to bulkier analogs like levocetirizine.
Biological Activity
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1-methyl-1H-imidazole moiety, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 220.1 g/mol.
This compound acts through several biochemical pathways:
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in cancer progression and microbial resistance. It interacts with target enzymes by binding to their active sites, thereby modulating cellular functions.
- Receptor Binding : It also exhibits affinity for specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has shown promising anticancer activity across various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : In vitro studies indicate that it significantly inhibits the proliferation of cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines range from 20 to 30 µM, indicating moderate potency .
- Induction of Apoptosis : Mechanistic studies have revealed that the compound induces apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on HeLa Cells : An MTT assay demonstrated an IC50 value of 28.3 µM for this compound against HeLa cells, with significant morphological changes observed through fluorescence microscopy using propidium iodide (PI) staining .
- Inhibition of JAK2 : Research has identified this compound as a potential JAK2 inhibitor, which is relevant in the treatment of certain hematological malignancies. The structure-based design led to the synthesis of derivatives that exhibited enhanced inhibitory activity compared to standard treatments .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | N/A | Disruption of cell wall synthesis |
| Anticancer | HeLa | 28.3 | Induction of apoptosis via ROS and CDK inhibition |
| JAK2 Inhibition | JAK2 enzyme | N/A | Competitive inhibition at active site |
Q & A
Basic: What are the common synthetic routes for 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions combining imidazole and pyridine derivatives. For example:
- Step 1: Formation of the imidazole core via cyclization of 1,2-diketones with ammonia or urea derivatives under acidic conditions.
- Step 2: Introduction of the pyridine moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Step 3: Quaternization of the imidazole nitrogen with methyl iodide, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
Key Considerations: - Catalysts (e.g., palladium for coupling reactions) and temperature control (e.g., reflux in anhydrous solvents) are critical for yield optimization.
- Analytical techniques like HPLC (purity >98%) and ¹H/¹³C NMR (structural confirmation) are essential for quality control .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is employed:
- NMR Spectroscopy: ¹H NMR (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 3.7–3.9 ppm for N-methyl imidazole protons) and ¹³C NMR confirm substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 220.0984 for the free base).
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, often exceeding 95% .
Advanced: How can reaction conditions be optimized to address low yields in the final dihydrochloride formation?
Methodological Answer:
Low yields may arise from incomplete salt formation or side reactions. Strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance HCl solubility and avoid protonation competition.
- Stoichiometry Control: Ensure excess HCl (2.1–2.5 equivalents) to drive complete dihydrochloride conversion.
- Temperature Modulation: Gradual addition of HCl gas at 0–5°C minimizes exothermic side reactions .
Data-Driven Approach: - Design of Experiments (DoE) can model variables (solvent, HCl equivalents, temperature) to identify optimal conditions .
Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?
Methodological Answer:
Discrepancies may stem from assay conditions or compound stability. Investigate:
- Assay Reproducibility: Test the compound in standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM).
- Stability Profiling: Use LC-MS to monitor degradation in buffer (e.g., phosphate-buffered saline at pH 7.4 over 24 hours).
- Structural Analogues: Compare activity with derivatives (e.g., replacing pyridine with benzene) to isolate pharmacophore contributions .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers.
- Humidity Control: Use desiccants (silica gel) to mitigate hygroscopic degradation.
- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (stable for 6 months at –80°C) .
Advanced: How to identify and quantify degradation products under accelerated stability conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to 40°C/75% relative humidity for 4 weeks.
- Analytical Workflow:
Advanced: What strategies validate target engagement in cellular assays for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (e.g., shift in melting temperature ΔTm ≥ 2°C).
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene knockout cells to confirm specificity.
- SPR (Surface Plasmon Resonance): Measure binding kinetics (KD ≤ 1 µM indicates high affinity) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
